
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7) is a chiral compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.603. Its structure features a 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position (Figure 1). The compound is a key intermediate in pharmaceutical synthesis due to its reactivity and stereochemical versatility. Its IUPAC InChIKey (BNPOTXLWPZOESZ-UHFFFAOYSA-N) confirms its unique stereochemical identity.
The chloromethyl group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules. Enantiomeric separation via chiral capillary gas chromatography is critical for ensuring pharmaceutical purity, as chirality significantly impacts biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: On an industrial scale, the production of 4-(Chloromethyl)-2,2-dimethyl
Biological Activity
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, commonly referred to as CMDDO, is a compound characterized by its dioxolane ring structure and chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of polyamine analogs and as a reactive building block in organic synthesis.
- Molecular Formula : C₆H₁₁ClO₂
- Molecular Weight : 150.60 g/mol
- Structure : Contains a five-membered cyclic ether with two oxygen atoms and a chloromethyl group at the 4-position.
Antiproliferative Properties
Research indicates that derivatives of CMDDO exhibit antiproliferative properties. These compounds can inhibit cell growth, which is particularly relevant in cancer research. The mechanism behind this activity may involve interference with cellular processes essential for proliferation, possibly through the modulation of polyamine metabolism.
Synthesis of Polyamine Analogs
CMDDO serves as a crucial intermediate in the synthesis of hydroxylated polyamine analogs. These analogs mimic naturally occurring polyamines that are vital for various biological functions, including cell growth and differentiation. Studies have shown that these synthetic analogs can possess enhanced biological activity compared to their natural counterparts.
The biological activity of CMDDO is attributed to its ability to participate in nucleophilic substitution reactions due to the reactive chloromethyl group. This reactivity allows it to form stable intermediates that can interact with biomolecules, potentially leading to various pharmacological effects.
Case Study 1: Interaction Studies
In a series of interaction studies, researchers explored how CMDDO and its derivatives affect cellular pathways. These studies demonstrated that certain analogs could significantly reduce cell viability in cancer cell lines, suggesting their potential as therapeutic agents.
Case Study 2: Synthesis and Application
A notable application involved synthesizing novel polyamine analogs using CMDDO as a starting material. The resulting compounds were tested for their antiproliferative effects against various cancer types, showing promising results that warrant further investigation.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxymethyl-2,2-dimethyl-1,3-dioxolane | Methoxy group instead of chlorine | Exhibits different reactivity due to methoxy group |
4-Bromomethyl-2,2-dimethyl-1,3-dioxolane | Bromine instead of chlorine | Increased electrophilicity compared to chlorinated analog |
(R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Chiral center present | Potential use as a chiral ligand in asymmetric catalysis |
Safety and Handling
CMDDO is classified as a reactive compound and should be handled with caution. It is considered harmful if inhaled or absorbed through the skin and is suspected of having mutagenic and carcinogenic properties. Proper safety protocols should be followed when working with this compound.
Scientific Research Applications
Synthesis of Fine Chemicals
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as an important intermediate in the synthesis of fine chemicals. Its ability to facilitate the creation of complex molecules makes it invaluable in pharmaceutical research. The compound is utilized to develop drugs with specific biological activities, enhancing their efficacy and selectivity.
Case Study: Pharmaceutical Applications
A study demonstrated the use of this compound as a building block for synthesizing hydroxylated polyamine analogs, which are crucial in various biological processes . This application highlights its role in drug discovery and development.
Development of Agrochemicals
The compound is also significant in the formulation of agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and plant protection.
Data Table: Agrochemical Applications
Agrochemical Type | Application | Effectiveness |
---|---|---|
Pesticides | Insecticides | Increased efficacy against target pests |
Herbicides | Broad-spectrum | Enhanced weed control |
Polymer Chemistry
In polymer chemistry, this compound is used to produce specialty polymers that exhibit unique properties such as improved durability and environmental resistance. This application is vital for developing advanced materials used in various industrial applications.
Synthesis Example
The compound can be polymerized to create materials with tailored properties for specific applications, including coatings and adhesives.
Research in Organic Synthesis
Researchers utilize this compound as a building block in organic synthesis. Its structural characteristics allow for the creation of novel compounds that can be explored for various applications in materials science and drug development.
Example Reaction
The reaction between 3-chloro-propane-1,2-diol and acetone leads to the formation of this compound, showcasing its utility as a synthetic intermediate .
Chiral Auxiliary in Asymmetric Synthesis
Due to its chiral nature, this compound is valuable as a chiral auxiliary in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds necessary for pharmaceutical development.
Application Insights
The use of this compound as a chiral auxiliary allows chemists to achieve high levels of stereoselectivity in their reactions, which is essential for creating effective drugs with minimal side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:- Bromide precursor route : 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS 36236-76-7) can undergo halogen exchange using chloride sources (e.g., NaCl in polar aprotic solvents) .
- Alcohol functionalization : (4S)-4-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane derivatives can be chlorinated with thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Monitor progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via flash chromatography (≥95% purity) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include:
- ¹H NMR: δ 1.35–1.45 (s, 6H, CH₃), δ 3.6–4.2 (m, 4H, dioxolane ring protons), δ 4.5–4.7 (t, 2H, CH₂Cl) .
- ¹³C NMR: δ 25–27 (CH₃), δ 70–75 (dioxolane carbons), δ 45–50 (CH₂Cl) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
Advanced Research Questions
Q. How can this compound serve as a key intermediate in click chemistry applications?
- Methodological Answer :
The chloromethyl group enables facile substitution for synthesizing azide derivatives. Example protocol:- React with NaN₃ in DMF (60°C, 12 hr) to yield 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.
- Use in CuAAC (copper-catalyzed azide-alkyne cycloaddition) with terminal alkynes to generate 1,2,3-triazoles.
- Application : Synthesize bioactive molecules (e.g., antifungal agents against Colletotrichum gloeosporioides) .
Q. What stereochemical considerations arise when synthesizing chiral derivatives of this compound?
- Methodological Answer :
- Chiral resolution : Use (R)- or (S)-configured starting materials (e.g., (4S,5R)-dioxolane derivatives) to retain stereochemistry during substitution .
- Asymmetric synthesis : Employ chiral catalysts (e.g., (S)-BINOL) in nucleophilic substitution to achieve enantiomeric excess (ee >90%) .
- Validation : Analyze ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 95:5) .
Q. How does the electronic environment of the dioxolane ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-donating methyl groups stabilize the dioxolane ring, reducing ring-opening side reactions.
- Reactivity tuning : Introduce electron-withdrawing groups (e.g., halogens) to adjacent positions to enhance electrophilicity of the chloromethyl group for Suzuki-Miyaura couplings .
Q. What biological activities have been observed in derivatives of this compound?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane with analogous compounds, focusing on structural features, reactivity, and applications.
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)
Property | This compound | 4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane |
---|---|---|
Molecular Formula | C₆H₁₁ClO₂ | C₁₀H₉Cl₃O₂ |
Molecular Weight | 150.60 | 267.54 |
Key Substituents | Chloromethyl, 2,2-dimethyl | Chloromethyl, 2-(2,4-dichlorophenyl) |
Reactivity | Nucleophilic substitution (Cl) | Enhanced electrophilicity due to electron-withdrawing Cl on phenyl ring |
Applications | Pharmaceutical intermediate | Potential agrochemical applications (unexplored) |
Analysis : The addition of a 2,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity. This compound may exhibit higher stability in acidic conditions compared to the base structure.
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS 60456-22-6)
Property | This compound | (S)-Enantiomer |
---|---|---|
Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ |
Stereochemistry | Racemic mixture | (S)-configuration |
Applications | General synthesis | Chiral building block for bioactive molecules |
Analysis : The (S)-enantiomer is specifically used in asymmetric synthesis. For example, it serves as a precursor to (S)-solketal, a solvent with applications in drug delivery. Enantiomer separation via chiral chromatography is essential to avoid racemic byproducts in pharmaceuticals.
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
Property | This compound | 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane |
---|---|---|
Key Substituents | Chloromethyl | Trifluoromethylphenoxyethyl |
Reactivity | SN2 reactions | Resistance to metabolic degradation due to CF₃ group |
Applications | Drug intermediates | Agrochemical research (enhanced bioactivity) |
Analysis : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound suitable for agrochemical development.
2,2-Dimethyl-1,3-dioxolane (Non-chlorinated Analog)
Property | This compound | 2,2-Dimethyl-1,3-dioxolane |
---|---|---|
Molecular Formula | C₆H₁₁ClO₂ | C₅H₁₀O₂ |
Reactivity | High (Cl as leaving group) | Low (inert ether) |
Applications | Synthetic intermediate | Fuel additive (high cetane number: CN/NC = 2.3) |
Analysis : The absence of the chloromethyl group reduces reactivity but improves fuel properties, such as ignition efficiency.
Properties
IUPAC Name |
4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884065 | |
Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-40-7 | |
Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4362-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0366925SM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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